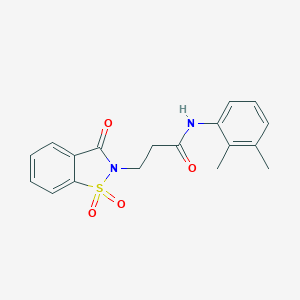

![molecular formula C19H18N2O6S B509103 ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate CAS No. 663167-81-5](/img/structure/B509103.png)

ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

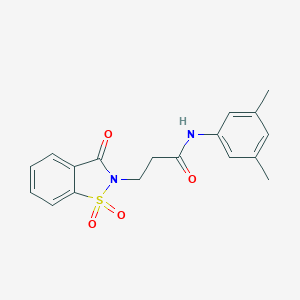

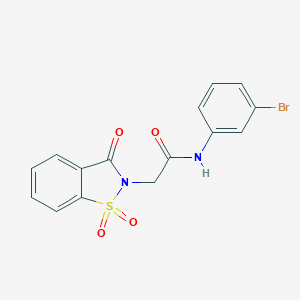

“Ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate” is a complex organic compound. It contains a benzothiophenedioxide acceptor and a pyrazole donor . The compound is derived from styryl dyes .

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzothiophenedioxide acceptor and a pyrazole donor . It is derived from styryl dyes . The compound’s structure is likely to influence its optical characteristics .Physical And Chemical Properties Analysis

The compound shows higher values of dipole moment around 8–9 Debye . It also shows higher values of α 0, ß 0 and γ 0 values . The values of γ 0 are around 204–544 × 10 −36 e.s.u. with the method, B3LYP/6–311++G (d, p) .科学的研究の応用

Anticancer Research

This compound shows promise in the field of anticancer research . Its structural similarity to known bioactive benzothiazole derivatives suggests it could be used to design novel anticancer agents. The benzothiazole moiety is known to interact with various biological targets, and modifications to this core structure can lead to compounds with selective cytotoxicity against cancer cells .

Nonlinear Optical Materials

The benzothiazole core of the compound is structurally related to materials that exhibit nonlinear optical (NLO) properties . These materials are crucial for applications such as optical switching, data storage, and frequency doubling. The compound’s potential to contribute to the development of new NLO materials could be explored through computational studies and experimental synthesis .

Antimicrobial Agents

Compounds containing the benzothiazole ring have been reported to possess antimicrobial properties . This compound could be investigated for its efficacy against various bacterial and fungal strains, potentially leading to the development of new antimicrobial drugs .

Enzyme Inhibition

The benzothiazole unit is a common feature in molecules that act as enzyme inhibitors . This compound could be studied for its ability to inhibit specific enzymes that are therapeutic targets, such as aromatase, which is involved in the biosynthesis of estrogen and is a target for breast cancer therapy .

Molecular Probes

Due to its potential fluorescence properties, this compound could be used as a molecular probe in bioimaging. Fluorescent probes based on benzothiazole derivatives can be used to visualize biological processes in real-time, aiding in the study of diseases at the molecular level .

Drug Design and Discovery

The structural features of this compound make it a valuable scaffold in drug design and discovery . Its core structure can be modified to create a variety of derivatives with different pharmacological activities, which can be screened for potential therapeutic applications .

Material Science

In material science, the compound’s benzothiazole core could be utilized to develop new organic semiconductors . These materials are essential for the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Chemical Sensors

Lastly, the compound could be explored for use in chemical sensors . Benzothiazole derivatives can be sensitive to changes in their environment, making them suitable for detecting specific chemicals or ions, which is valuable in environmental monitoring and diagnostics .

特性

IUPAC Name |

ethyl 4-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O6S/c1-2-27-19(24)13-7-9-14(10-8-13)20-17(22)11-12-21-18(23)15-5-3-4-6-16(15)28(21,25)26/h3-10H,2,11-12H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIPEIQYURQYQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid](/img/structure/B509058.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol](/img/structure/B509060.png)

![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B509066.png)

![2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol](/img/structure/B509081.png)

![3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B509102.png)